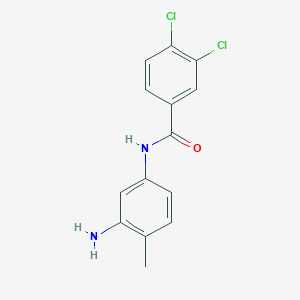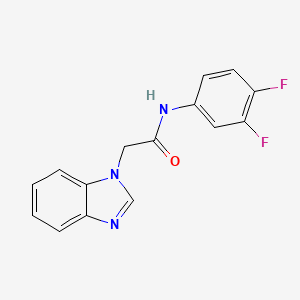
2-(1H-Benzimidazol-1-yl)-N-(3,4-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-620700 is a chemical compound with the molecular formula
C15H11F2N3O
and a molecular weight of 287.26 g/mol . It is known for its role as an inhibitor of the vanilloid receptor 1 (TRPV1), which is involved in the sensation of pain and heat .Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-620700 typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Core Structure: The core structure of WAY-620700 is synthesized through a series of condensation and cyclization reactions.
Introduction of Functional Groups: Fluorine atoms and other functional groups are introduced through halogenation and other substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of WAY-620700 follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for maximum yield and purity.
Use of Catalysts: Catalysts may be employed to increase the efficiency of certain reactions.
Automation: Automated systems are used to control reaction parameters and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
WAY-620700 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions, particularly halogenation, are common in its synthesis.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like fluorine gas or N-bromosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
WAY-620700 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool to investigate the function of TRPV1 receptors.
Medicine: Explored for its potential therapeutic effects in pain management and other conditions involving TRPV1.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
WAY-620700 exerts its effects primarily by inhibiting the TRPV1 receptor. This receptor is a non-selective cation channel involved in the detection and regulation of body temperature and pain. By binding to TRPV1, WAY-620700 blocks the receptor’s activity, thereby reducing pain sensation and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Capsaicin: A natural compound that activates TRPV1, causing a sensation of heat and pain.
Capsazepine: A synthetic TRPV1 antagonist similar to WAY-620700 but with different binding properties.
SB-366791: Another TRPV1 antagonist with a distinct chemical structure.
Uniqueness of WAY-620700
WAY-620700 is unique due to its specific binding affinity and inhibitory potency towards TRPV1. Unlike other TRPV1 antagonists, it offers a distinct balance of efficacy and selectivity, making it a valuable tool in both research and potential therapeutic applications .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C15H11F2N3O |
|---|---|
Molecular Weight |
287.26 g/mol |
IUPAC Name |
2-(benzimidazol-1-yl)-N-(3,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C15H11F2N3O/c16-11-6-5-10(7-12(11)17)19-15(21)8-20-9-18-13-3-1-2-4-14(13)20/h1-7,9H,8H2,(H,19,21) |
InChI Key |
GGZMEATZFWOTRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-Ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazol-2-yl)methanol](/img/structure/B8745812.png)
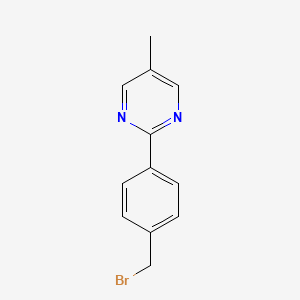
![2,4-Bis(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B8745827.png)
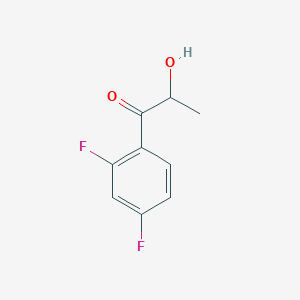
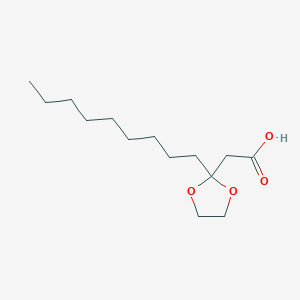
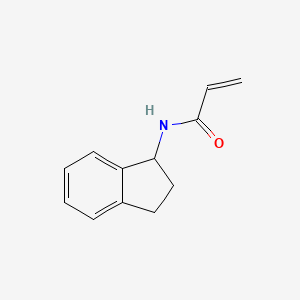
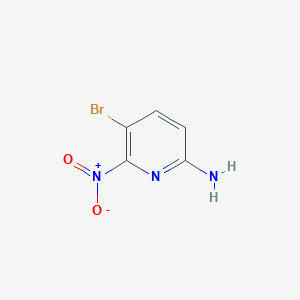
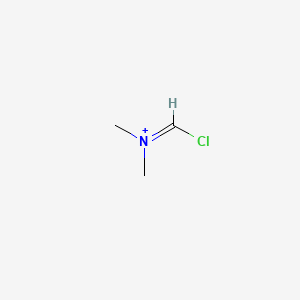
![(1-benzylpiperidin-3-yl)(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B8745859.png)
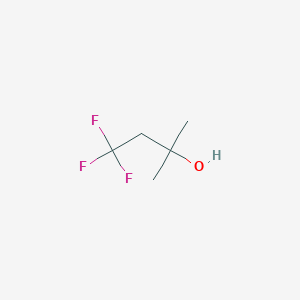
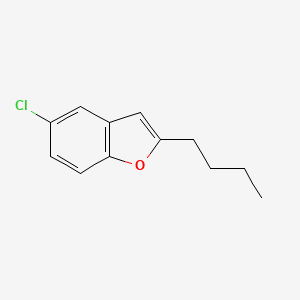
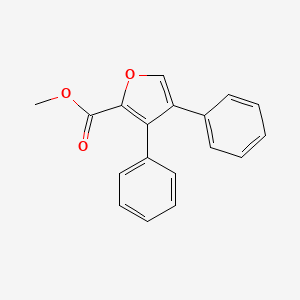
![Propane, 2-[(2-chloroethyl)sulfonyl]-2-methyl-](/img/structure/B8745887.png)
